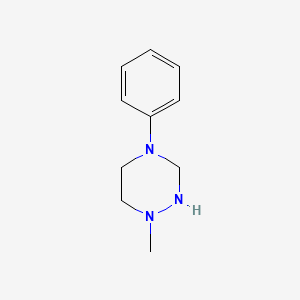
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its hexahydro structure, indicating that it is fully saturated, and for its substitution with a methyl group at the first position and a phenyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazine derivatives typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. One common method is the Bamberger triazine synthesis, which involves the reaction of an amidrazone with a 1,2-dicarbonyl compound under acidic conditions . Another method involves the [4 + 2] domino annulation reactions, which use ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials .
Industrial Production Methods
Industrial production methods for 1,2,4-triazine derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired substitution pattern and the specific application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine N-oxides, while substitution reactions can yield a variety of substituted triazines.
Applications De Recherche Scientifique
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-triazine, hexahydro-1-methyl-4-phenyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: Another isomer of triazine with different substitution patterns.
Pyrrolo[2,1-f][1,2,4]triazine: A fused heterocycle that is part of several kinase inhibitors and nucleoside drugs.
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes and other industrial applications.
Uniqueness
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is unique due to its specific substitution pattern and fully saturated structure. This gives it distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
88967-29-7 |
|---|---|
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
1-methyl-4-phenyl-1,2,4-triazinane |
InChI |
InChI=1S/C10H15N3/c1-12-7-8-13(9-11-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clé InChI |
COILMJROIUZODR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CN1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


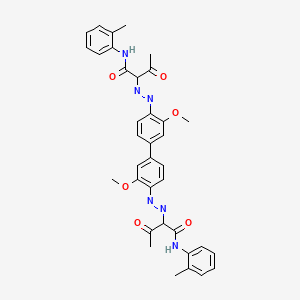
![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)
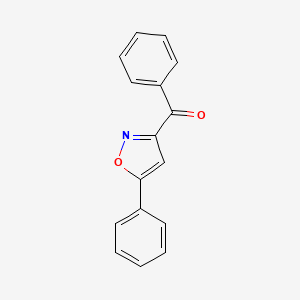

![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)

![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)
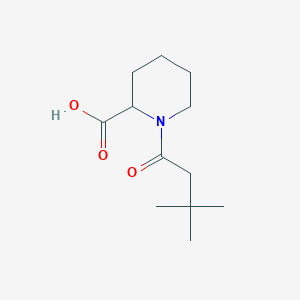
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
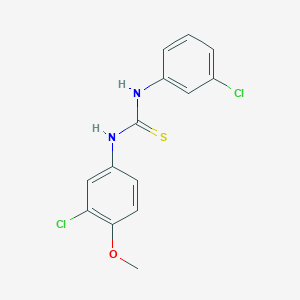
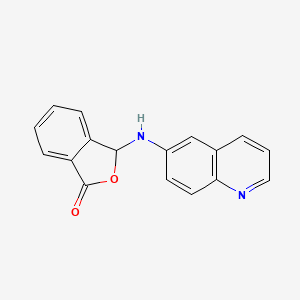
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
